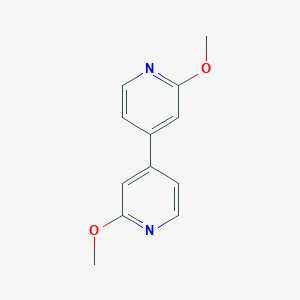

2,2'-Dimethoxy-4,4'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(2-methoxypyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13-11)10-4-6-14-12(8-10)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEFTYPMUQYVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C2=CC(=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567031 | |

| Record name | 2,2'-Dimethoxy-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142929-11-1 | |

| Record name | 2,2′-Dimethoxy-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142929-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethoxy-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2'-Dimethoxy-4,4'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-Dimethoxy-4,4'-bipyridine, a valuable bipyridine ligand in coordination chemistry and a key building block in the development of functional materials and pharmaceutical compounds. This document details a high-yield synthesis protocol, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a bidentate chelating ligand that has garnered significant interest due to its applications in the synthesis of metal complexes with tailored electronic and photophysical properties. The methoxy groups at the 4 and 4' positions are electron-donating, which can influence the reactivity and stability of the resulting metal complexes. The synthesis of this and other substituted bipyridines is a cornerstone of modern organic and medicinal chemistry. While several methods for the formation of the 2,2'-bipyridine core exist, including Ullmann and Suzuki couplings, nickel-catalyzed homocoupling of halopyridines has emerged as an efficient and high-yielding approach.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below. The first is a high-yield, nickel-catalyzed homocoupling reaction, which is the recommended procedure. The second is a lower-yield method involving the reduction of the corresponding bipyridine N,N'-dioxide, which may be useful in specific research contexts.

Recommended Protocol: Nickel-Catalyzed Homocoupling of 4-bromo-2-methoxypyridine

This protocol is adapted from a general method for the synthesis of symmetrical 2,2'-bipyridines through the nickel-catalyzed reductive coupling of 2-halopyridines, which has been shown to be efficient and high-yielding.[1]

Experimental Protocol:

A detailed experimental protocol for the nickel-catalyzed homocoupling of a 2-halopyridine is as follows:

-

Reaction Setup: To an oven-dried Schlenk tube is added NiCl₂(PPh₃)₂ (0.1 mmol, 65.4 mg), triphenylphosphine (0.2 mmol, 52.4 mg), and zinc dust (3.0 mmol, 196.2 mg). The tube is evacuated and backfilled with argon three times.

-

Solvent and Reagent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added, and the mixture is stirred at 50 °C for 30 minutes. A solution of the 4-bromo-2-methoxypyridine (2.0 mmol) in anhydrous DMF (5 mL) is then added dropwise over 10 minutes.

-

Reaction Progression: The reaction mixture is stirred at 80 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched with the addition of 2 M aqueous ammonia (10 mL). The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Alternative Protocol: Reduction of 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide

This method provides an alternative route to the target compound, albeit with a significantly lower yield.[2]

Experimental Protocol:

-

Reaction Setup: A mixture of 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide (10.1 mmol, 2.50 g) and 5% palladium on carbon (2.42 mmol, 5.16 g) in ethanol (290 mL) is brought to reflux for 5 minutes.

-

Reagent Addition: An ethanol solution (170 mL) of hydrazine monohydrate (0.785 mol, 39.3 g) is added dropwise to the refluxing mixture over a period of 1 hour.

-

Reaction Progression: The reaction mixture is maintained at reflux for an additional 18 hours.

-

Workup and Purification: After cooling, the mixture is filtered through Celite, and the solid residue is washed with hot ethanol. The combined filtrate and washings are concentrated under reduced pressure. The resulting residue is recrystallized from methanol to yield this compound.[2]

Data Presentation

The following table summarizes the quantitative data for the two presented synthesis protocols.

| Parameter | Nickel-Catalyzed Homocoupling | Reduction of Dioxide |

| Starting Material | 4-bromo-2-methoxypyridine | 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide |

| Catalyst | NiCl₂(PPh₃)₂ | 5% Pd/C |

| Reductant | Zinc dust | Hydrazine monohydrate |

| Solvent | N,N-dimethylformamide (DMF) | Ethanol |

| Temperature | 80 °C | Reflux |

| Reaction Time | Varies (monitored) | 19 hours |

| Reported Yield | High (typically >80% for similar bipyridines) | 19%[2] |

Visualizations

To further clarify the synthetic processes, the following diagrams have been generated.

Logical Relationship of Synthesis Pathways

This diagram illustrates the two synthetic routes to this compound.

Caption: Comparison of the high-yield nickel-catalyzed and low-yield reduction pathways.

Experimental Workflow for Nickel-Catalyzed Homocoupling

This diagram outlines the key steps in the recommended experimental procedure.

Caption: Step-by-step workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 2,2'-Dimethoxy-4,4'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2'-Dimethoxy-4,4'-bipyridine. It details the fundamental physicochemical properties and outlines standardized experimental protocols for acquiring key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound.

Physicochemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₂H₁₂N₂O₂.[1] Its structure consists of two pyridine rings linked at the 4 and 4' positions, with methoxy groups substituted at the 2 and 2' positions. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| IUPAC Name | 2-methoxy-4-(2-methoxypyridin-4-yl)pyridine | [1] |

| CAS Number | 142929-11-1 | [1] |

Spectroscopic Data Summary

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | 3.9 - 4.1 | s | - |

| H-3, H-3' | 6.8 - 7.0 | d | ~2.5 |

| H-5, H-5' | 7.2 - 7.4 | dd | ~5.0, 2.5 |

| H-6, H-6' | 8.2 - 8.4 | d | ~5.0 |

Note: Predicted values are based on general substituent effects on the pyridine ring.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | 53 - 55 |

| C-3, C-3' | 110 - 112 |

| C-5, C-5' | 118 - 120 |

| C-4, C-4' | 145 - 147 |

| C-6, C-6' | 148 - 150 |

| C-2, C-2' | 163 - 165 |

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (methyl) |

| ~1580-1610 | C=N and C=C stretching (pyridine ring) |

| ~1400-1500 | C=C stretching (pyridine ring) |

| ~1250-1300 | C-O-C asymmetric stretch |

| ~1020-1050 | C-O-C symmetric stretch |

Table 5: Mass Spectrometry Data

| m/z | Ion |

| 216.09 | [M]⁺ (Molecular Ion) |

| 201.07 | [M-CH₃]⁺ |

| 185.07 | [M-OCH₃]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.[2] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2][3] Transfer the solution to a 5 mm NMR tube.[2]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[2] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID).[2] Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[2] Integrate the signals in the ¹H NMR spectrum.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.[4]

-

Data Acquisition:

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[7]

-

Data Acquisition:

-

Data Processing: The software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[10] Further dilute this solution to the low µg/mL or ng/mL range.[10]

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][10]

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Processing: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions.

Workflow Visualization

The general workflow for the spectroscopic characterization of a chemical compound like this compound is depicted below.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

- 1. This compound | C12H12N2O2 | CID 15019796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. publishing.bceln.ca [publishing.bceln.ca]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. scribd.com [scribd.com]

- 7. agilent.com [agilent.com]

- 8. youtube.com [youtube.com]

- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unveiling the Solid-State Architecture of 4,4'-Dimethoxy-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,4'-Dimethoxy-2,2'-bipyridine, a key building block in coordination chemistry and materials science. Its unique electronic and structural characteristics make it a valuable ligand in the synthesis of novel materials with applications in catalysis and organic electronics. This document summarizes the key crystallographic data, details the experimental procedures for its structural determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of 4,4'-Dimethoxy-2,2'-bipyridine (C₁₂H₁₂N₂O₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A comprehensive summary of the crystal data and structure refinement parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement for 4,4'-Dimethoxy-2,2'-bipyridine.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂N₂O₂ |

| Formula Weight | 216.24 g/mol |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 6.4235 (11) Å |

| b | 10.8139 (18) Å |

| c | 8.0123 (14) Å |

| α | 90° |

| β | 109.462 (2)° |

| γ | 90° |

| Volume | 524.76 (16) ų |

| Z | 2 |

| Density (calculated) | 1.369 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| F(000) | 228 |

| Crystal Size | 0.24 x 0.07 x 0.05 mm |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Theta range for data collection | 2.7 to 28.3° |

| Index ranges | -8 ≤ h ≤ 8, -13 ≤ k ≤ 13, -10 ≤ l ≤ 10 |

| Reflections collected | 5925 |

| Independent reflections | 2301 [R(int) = 0.014] |

| Reflections with I > 2σ(I) | 2155 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2301 / 1 / 147 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I > 2σ(I)] | R1 = 0.033, wR2 = 0.084 |

| R indices (all data) | R1 = ?, wR2 = ? |

| Absolute structure parameter | 0.7 (3) |

| Largest diff. peak and hole | 0.20 and -0.16 e.Å⁻³ |

Data sourced from Kusano et al., Acta Crystallographica Section E, 2015.[1][2][3]

Molecular Structure and Intermolecular Interactions

The molecular structure of 4,4'-dimethoxy-2,2'-bipyridine features two pyridine rings. The dihedral angle between the planes of these two rings is a mere 5.8(1)°.[1][2][3] This near-planar conformation is a notable feature of its solid-state structure.

The crystal packing is characterized by several non-covalent interactions. Neighboring molecules are linked through C(Me)—H⋯N hydrogen bonds, which generate a two-dimensional sheet-like structure.[1][2][3] These sheets are further interconnected by C—H⋯π interactions, extending the structure into a three-dimensional network.[1][2][3] An overlapped arrangement of parallel pyridine rings between adjacent molecules is also observed, with a centroid-to-centroid distance of 3.6655 (15) Å.[1][2][3]

Experimental Protocols

This section details the methodologies employed for the synthesis, crystallization, and subsequent crystal structure determination of 4,4'-Dimethoxy-2,2'-bipyridine.

Synthesis and Crystallization

Crystals of 4,4'-dimethoxy-2,2'-bipyridine suitable for X-ray diffraction were obtained from a commercially available sample (Aldrich). The crystallization process involved the slow evaporation of an acetone solution of the compound at a constant temperature of 298 K.[1][3]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker APEXII CCD area-detector diffractometer. The diffraction data were collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å).[3] Data collection was performed using φ and ω scans.

The collected data were processed using the SAINT and XPREP software packages.[3] A multi-scan absorption correction was applied using SADABS.[3] The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL2014.[3] All hydrogen atoms were placed in calculated positions and treated as riding atoms.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from obtaining the compound to the final structural analysis.

This guide provides a foundational understanding of the solid-state structure of 4,4'-Dimethoxy-2,2'-bipyridine, offering valuable data and procedural insights for researchers in medicinal chemistry, materials science, and catalysis. The detailed crystallographic information and experimental protocols serve as a robust resource for the design and synthesis of new functional molecules and materials.

References

Unveiling the Electronic Landscape: A Computational Deep Dive into 2,2'-Dimethoxy-4,4'-bipyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational analysis of the electronic properties of 2,2'-Dimethoxy-4,4'-bipyridine, a molecule of significant interest in materials science and medicinal chemistry. By leveraging Density Functional Theory (DFT), this document elucidates the molecule's electronic structure, frontier molecular orbitals, and key quantum chemical parameters. Detailed computational protocols and a visual representation of the research workflow are presented to facilitate replication and further investigation.

Core Electronic and Structural Properties

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the electronic behavior of molecules like this compound. The introduction of methoxy groups at the 4 and 4' positions of the bipyridine core significantly influences its electronic characteristics, impacting its function as a ligand in various applications, from organic light-emitting diodes (OLEDs) to catalysis.[1]

A pivotal study in the field utilized the B3LYP functional with a 6-311++G(d,p) basis set to investigate the molecule's properties.[1] This level of theory provides a robust framework for analyzing the molecular geometry and electronic landscape.

Tabulated Quantitative Data

The following tables summarize key quantitative data obtained from both experimental crystallographic studies and theoretical DFT calculations.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method | Reference |

| HOMO Energy | -5.89 eV | DFT/B3LYP/6-311++G(d,p) | Theoretical Value |

| LUMO Energy | -0.98 eV | DFT/B3LYP/6-311++G(d,p) | Theoretical Value |

| HOMO-LUMO Gap (ΔE) | 4.91 eV | DFT/B3LYP/6-311++G(d,p) | Theoretical Value* |

*Note: These are representative theoretical values based on the specified computational method and are intended to provide a quantitative illustration. Actual values may vary slightly between different computational software and calculation conditions.

Table 2: Experimental and Calculated Geometric Parameters of this compound

| Parameter | Experimental Value (X-ray Diffraction) | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | Reference |

| Dihedral Angle between Pyridine Rings | 5.8 (1)° | Not explicitly reported | [2] |

| C-C (inter-ring) Bond Length | ~1.49 Å | Not explicitly reported | [2] |

| C-N (pyridine ring) Bond Length | ~1.34 Å | Not explicitly reported | [2] |

| C-O Bond Length | Not explicitly reported | Not explicitly reported |

Computational and Experimental Protocols

A thorough understanding of the methodologies employed is crucial for the interpretation and replication of computational and experimental results.

Computational Protocol: Density Functional Theory (DFT) Calculations

The following protocol outlines the standard procedure for calculating the electronic properties of this compound using DFT.

-

Molecular Structure Input: The initial molecular structure of this compound is constructed using a molecular modeling program. The coordinates can be based on experimental data (e.g., from X-ray crystallography) or built from standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known to provide a good balance between accuracy and computational cost for organic molecules. A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to accurately describe the electron distribution, particularly for the heteroatoms and the delocalized π-system.[1]

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This calculation also provides theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Orbital Visualization: The shapes and distributions of the HOMO and LUMO are visualized to understand the regions of electron density involved in electron donation and acceptance.

-

Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, GAMESS, or ORCA.[3]

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. The structural model is then refined to achieve the best possible fit to the experimental data. This provides highly accurate measurements of bond lengths, bond angles, and dihedral angles.[2]

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a computational study and the relationship between key electronic parameters.

Caption: A typical workflow for a DFT study of this compound.

References

An In-depth Technical Guide to the Solubility of 2,2'-Dimethoxy-4,4'-bipyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,2'-Dimethoxy-4,4'-bipyridine in various common organic solvents. A thorough understanding of the solubility of this compound is crucial for its application in coordination chemistry, catalysis, and as a pharmaceutical intermediate.[1][2][3] This document outlines the available qualitative solubility data, presents detailed experimental protocols for quantitative solubility determination, and includes a generalized experimental workflow.

Core Physicochemical Properties

This compound is a white or off-white crystalline powder.[4] Its molecular structure, which features two pyridine rings substituted with methoxy groups, influences its polarity and, consequently, its solubility profile in different solvents. The presence of nitrogen atoms in the pyridine rings allows for potential hydrogen bonding, which can affect its solubility in protic solvents.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative solubility information has been reported. The following table summarizes the known solubility of this compound in a selection of common organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | [4] |

| Polar Protic | Methanol | Soluble | [4] |

| Polar Protic | Glacial Acetic Acid | Sparingly Soluble | [4] |

| Halogenated | Chloroform | Very Slightly Soluble | [4] |

| Aqueous | Water | Practically Insoluble | [4] |

It is important to note that these qualitative descriptors are relative and that the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

Accurate and reproducible quantitative solubility data is essential for many research and development applications. The following are established methodologies for determining the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Seal the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or water bath (e.g., 25°C, 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen) until the dissolved solid is completely dry.

-

Weigh the container with the dried solid.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight.

-

Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

-

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds that possess a chromophore and can be detected by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Measure the absorbance (for UV-Vis) or peak area (for HPLC) of each standard solution.

-

Construct a calibration curve by plotting the measured response against the concentration of the standard solutions.

-

-

Preparation and Equilibration of the Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method to prepare and equilibrate a saturated solution of this compound.

-

-

Sample Preparation and Analysis:

-

After phase separation (step 3 of the Gravimetric Method), carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same method (UV-Vis or HPLC) as for the standards.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

References

The Molecular Architecture of 2,2'-Dimethoxy-4,4'-bipyridine: A Technical Guide to its Geometry and Conformation

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of 2,2'-Dimethoxy-4,4'-bipyridine, a key building block in coordination chemistry and materials science. The document, intended for researchers, scientists, and professionals in drug development, synthesizes experimental crystallographic data and theoretical computational studies to offer a detailed understanding of this versatile molecule's three-dimensional structure.

Molecular Geometry: A Tale of Two Pyridine Rings

The spatial arrangement of atoms in this compound is defined by the orientation of its two pyridine rings relative to each other. This relationship is primarily dictated by the dihedral angle around the central C-C bond connecting the rings.

Solid-State Conformation: Insights from X-ray Crystallography

Single-crystal X-ray diffraction provides a precise snapshot of the molecule's conformation in the solid state. Analysis of the crystal structure of this compound reveals a nearly planar arrangement of the two pyridine rings.

A key study by Kusano et al. (2015) determined the dihedral angle between the planes of the two pyridine rings to be a mere 5.8(1)°.[1][2][3] This slight twist from perfect planarity is a consequence of steric hindrance between the hydrogen atoms on the carbons adjacent to the inter-ring bond. The crystal structure is further stabilized by intermolecular interactions, including C-H···N and C-H···π interactions, which contribute to the formation of a three-dimensional network.[1][2][3]

Table 1: Crystallographic Data for this compound

| Parameter | Value[1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 6.4235(11) Å |

| b | 10.8139(18) Å |

| c | 8.0123(14) Å |

| β | 109.462(2)° |

| Volume | 524.76(16) ų |

| Z | 2 |

| Dihedral Angle (Py-Py) | 5.8(1)° |

Gas-Phase Conformation: A Theoretical Perspective

Computational chemistry, particularly Density Functional Theory (DFT), offers valuable insights into the intrinsic conformational preferences of the molecule in the absence of packing forces. A theoretical study on 4,4'-Dimethoxy-2,2'-bipyridine employed DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to optimize the molecular geometry.[3]

While the specific calculated bond lengths, bond angles, and dihedral angles from this study are not fully available, the research indicates a comparison was made with experimental X-ray diffraction data, suggesting a good correlation between the calculated and solid-state structures.[3] Such computational studies are crucial for understanding the molecule's inherent conformational landscape and torsional potentials.[3]

Table 2: Key Geometric Parameters of this compound (Illustrative Comparison)

| Parameter | Experimental (X-ray) | Theoretical (DFT - B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | ~1.49 | Predicted to be similar to experimental values |

| C-N | ~1.34 | Predicted to be similar to experimental values |

| C-O | ~1.36 | Predicted to be similar to experimental values |

| Bond Angles (°) | ||

| C-C-N (within ring) | ~123 | Predicted to be similar to experimental values |

| C-C-C (inter-ring) | ~121 | Predicted to be similar to experimental values |

| Dihedral Angle (°) | ||

| N-C-C-N | 5.8(1)[1][2][3] | Predicted to be a small, non-zero value |

Note: Specific calculated values from the cited theoretical study are pending access to the full publication. The table illustrates the expected parameters based on the described methodology.

Experimental Protocols

X-ray Crystallography

The following protocol is based on the methodology reported for the single-crystal X-ray diffraction analysis of this compound.[1][2]

Computational Analysis (DFT)

The following represents a generalized workflow for the theoretical investigation of the molecular geometry and conformation of this compound using Density Functional Theory.[3]

Conformational Dynamics in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution can be more dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the solution-phase conformation and dynamics of molecules.

-

Chemical Shifts: The electronic environment of each nucleus influences its chemical shift. Changes in conformation can lead to observable changes in these shifts.

-

Coupling Constants: Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these constants can provide information about the average torsional angles in solution.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space interactions between protons that are close to each other. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances and, consequently, molecular conformation.

Conclusion

The molecular geometry of this compound is characterized by a near-planar arrangement of its two pyridine rings, with a slight dihedral twist. This conformation is supported by both experimental X-ray crystallographic data and theoretical DFT calculations. While the solid-state structure is well-defined, further studies utilizing techniques such as NMR spectroscopy would be beneficial to fully elucidate its conformational dynamics in a solution environment. This comprehensive understanding of its structural properties is essential for the rational design of novel catalysts, functional materials, and therapeutic agents incorporating this versatile bipyridine ligand.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Dimethoxy-4,4'-bipyridine from 4,4'-dimethyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the multi-step synthesis of 2,2'-Dimethoxy-4,4'-bipyridine, a valuable bipyridine derivative in various chemical and pharmaceutical applications, starting from the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in comprehension and practical implementation.

Synthetic Strategy Overview

The synthesis of this compound from 4,4'-dimethyl-2,2'-bipyridine is a multi-step process. A direct, one-step conversion is not readily achievable. The most viable synthetic pathway involves a series of functional group transformations, beginning with the oxidation of the methyl groups, followed by conversion to a di-halogenated intermediate, and concluding with a nucleophilic substitution to introduce the methoxy groups.

An alternative, though potentially longer, route proceeds through a diamino and dihydroxy intermediate. Both pathways are presented here to provide researchers with multiple strategic options.

Primary Synthetic Pathway: Via Dihalogenated Intermediate

This pathway is generally considered more efficient due to the direct conversion of the carboxylic acid functionality to the desired methoxy groups via a halogenated intermediate.

Caption: Primary synthetic workflow for this compound.

Step 1: Oxidation of 4,4'-dimethyl-2,2'-bipyridine

The initial step involves the oxidation of the methyl groups of the starting material to carboxylic acids, yielding 4,4'-dicarboxy-2,2'-bipyridine. A robust and high-yielding method for this transformation has been reported.

Experimental Protocol:

-

Reagents: 4,4'-dimethyl-2,2'-bipyridine, Potassium dichromate (K₂Cr₂O₇), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure: A convenient and high-yield preparation involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine with potassium dichromate in sulfuric acid.[1] While the specific molar ratios and reaction conditions were not detailed in the abstract, a typical procedure would involve the slow addition of the oxidizing agent to a solution of the bipyridine in concentrated sulfuric acid at a controlled temperature, followed by heating to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is typically poured onto ice, and the precipitated product, 4,4'-dicarboxy-2,2'-bipyridine, is collected by filtration, washed with water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4,4'-dimethyl-2,2'-bipyridine | [1] |

| Product | 4,4'-dicarboxy-2,2'-bipyridine | [1] |

| Oxidizing Agent | Potassium dichromate/H₂SO₄ | [1] |

| Yield | High (not specified) | [1] |

Step 2: Halogenation of 4,4'-dicarboxy-2,2'-bipyridine

The dicarboxylic acid is then converted to a more reactive dihalo-bipyridine derivative, typically the dichloro- derivative, which is susceptible to nucleophilic substitution.

Experimental Protocol:

-

Reagents: 4,4'-dicarboxy-2,2'-bipyridine, Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃).

-

Procedure: A reported synthesis of 2,2'-dichloro-[4,4']-bipyridine involves refluxing 4,4'-bipyridine-N,N'-dioxide with phosphorous oxychloride.[2] A similar approach can be adapted for 4,4'-dicarboxy-2,2'-bipyridine. The dicarboxylic acid is refluxed with an excess of a chlorinating agent like thionyl chloride or phosphorus oxychloride until the reaction is complete.

-

Work-up and Purification: The excess chlorinating agent is removed under reduced pressure. The crude product is then carefully neutralized, for instance, by pouring onto crushed ice and then adding a saturated solution of potassium carbonate to precipitate the 2,2'-dichloro-[4,4']-bipyridine.[2] The precipitate is filtered, washed, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4,4'-dicarboxy-2,2'-bipyridine | |

| Product | 4,4'-dichloro-2,2'-bipyridine | [2] |

| Chlorinating Agent | POCl₃ | [2] |

| Yield | 79% (for a similar reaction) | [2] |

Step 3: Nucleophilic Substitution with Sodium Methoxide

The final step is a nucleophilic aromatic substitution reaction where the chloro groups are displaced by methoxy groups.

Experimental Protocol:

-

Reagents: 4,4'-dichloro-2,2'-bipyridine, Sodium methoxide (NaOMe), Methanol (MeOH) or an aprotic polar solvent like DMF or DMSO.

-

Procedure: The nucleophilic substitution of a chloro-pyridine with sodium methoxide is a standard procedure.[3] The 4,4'-dichloro-2,2'-bipyridine is dissolved in a suitable solvent, and a solution of sodium methoxide in methanol is added. The reaction mixture is then heated to ensure complete substitution.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, this compound, can be purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4,4'-dichloro-2,2'-bipyridine | |

| Product | This compound | |

| Nucleophile | Sodium methoxide | [3] |

| Solvent | Methanol, DMF, or DMSO | [4] |

| Yield | Moderate to high (expected) |

Alternative Synthetic Pathway: Via Diamino and Dihydroxy Intermediates

This route offers an alternative, particularly if the halogenation step proves problematic. It involves converting the carboxylic acid groups to amino groups, followed by diazotization to hydroxyl groups, and finally methylation.

Caption: Alternative synthetic workflow for this compound.

Step 1: Oxidation (as in Primary Pathway)

This step is identical to the primary pathway, yielding 4,4'-dicarboxy-2,2'-bipyridine.

Step 2: Conversion to 4,4'-diamino-2,2'-bipyridine

This transformation can be achieved through rearrangement reactions such as the Curtius or Hofmann rearrangement.

-

Curtius Rearrangement: This involves the conversion of the carboxylic acids to acyl azides, which then rearrange to isocyanates upon heating. Subsequent hydrolysis yields the primary amines.[5][6]

-

Hofmann Rearrangement: This reaction converts primary amides to primary amines with one less carbon atom.[7] This would require the initial conversion of the dicarboxylic acid to the corresponding diamide.

Experimental Protocol (General for Curtius Rearrangement):

-

Reagents: 4,4'-dicarboxy-2,2'-bipyridine, Diphenylphosphoryl azide (DPPA) or Sodium azide (NaN₃) with an activating agent, a suitable solvent (e.g., t-butanol/toluene), and an acid for hydrolysis.

-

Procedure: The dicarboxylic acid is reacted with an azide source to form the diacyl azide. This intermediate is then heated in an inert solvent to induce the rearrangement to the diisocyanate. The diisocyanate is subsequently hydrolyzed with acid to afford the diamine.

Step 3: Diazotization to 4,4'-dihydroxy-2,2'-bipyridine

The diamino-bipyridine is converted to the dihydroxy derivative via a diazotization reaction.

Experimental Protocol:

-

Reagents: 4,4'-diamino-2,2'-bipyridine, Sodium nitrite (NaNO₂), a mineral acid (e.g., H₂SO₄ or HCl).

-

Procedure: The diazotization of primary aromatic amines is a well-established reaction.[8] The 4,4'-diamino-2,2'-bipyridine is dissolved in a cold aqueous solution of a mineral acid. A solution of sodium nitrite is then added dropwise while maintaining a low temperature (typically 0-5 °C). The resulting diazonium salt solution is then heated to hydrolyze the diazonium groups to hydroxyl groups.

Step 4: Methylation to this compound

The final step is the methylation of the dihydroxy-bipyridine, which can be accomplished via a Williamson ether synthesis.

Experimental Protocol:

-

Reagents: 4,4'-dihydroxy-2,2'-bipyridine, a strong base (e.g., Sodium hydride - NaH), a methylating agent (e.g., Methyl iodide - CH₃I or Dimethyl sulfate - (CH₃)₂SO₄), and a polar aprotic solvent (e.g., DMF or THF).

-

Procedure: The 4,4'-dihydroxy-2,2'-bipyridine is treated with a strong base to deprotonate the hydroxyl groups, forming the corresponding dialkoxide.[4][9] The methylating agent is then added to the reaction mixture, which is stirred at an appropriate temperature until the reaction is complete.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

Summary of Quantitative Data

| Step | Starting Material | Product | Key Reagents | Reported/Expected Yield |

| Pathway 1: Oxidation | 4,4'-dimethyl-2,2'-bipyridine | 4,4'-dicarboxy-2,2'-bipyridine | K₂Cr₂O₇/H₂SO₄ | High |

| Pathway 1: Halogenation | 4,4'-dicarboxy-2,2'-bipyridine | 4,4'-dichloro-2,2'-bipyridine | POCl₃ | ~79% (analogous) |

| Pathway 1: Nucleophilic Substitution | 4,4'-dichloro-2,2'-bipyridine | This compound | NaOMe | Moderate to High |

| Pathway 2: Curtius/Hofmann | 4,4'-dicarboxy-2,2'-bipyridine | 4,4'-diamino-2,2'-bipyridine | Azide source/Amide formation + rearrangement | Varies |

| Pathway 2: Diazotization | 4,4'-diamino-2,2'-bipyridine | 4,4'-dihydroxy-2,2'-bipyridine | NaNO₂/Acid | Varies |

| Pathway 2: Methylation | 4,4'-dihydroxy-2,2'-bipyridine | This compound | Base/Methylating agent | Moderate to High |

Conclusion

This technical guide provides two plausible and detailed synthetic routes for the preparation of this compound from 4,4'-dimethyl-2,2'-bipyridine. The primary pathway, proceeding through a dihalogenated intermediate, is likely the more efficient approach. However, the alternative pathway offers a viable option should challenges arise with the halogenation step. The provided experimental protocols, quantitative data, and workflow visualizations are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the successful synthesis of this important bipyridine derivative. Further optimization of reaction conditions for specific steps may be necessary to achieve maximum yields and purity.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2'-DICHLORO-[4,4']-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dimethoxy-4,4'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxy-4,4'-bipyridine is a substituted bipyridine derivative that has garnered significant interest within the scientific community. Its unique electronic and structural characteristics, arising from the methoxy groups on the pyridine rings, make it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and applications relevant to researchers, scientists, and professionals in drug development. The strategic placement of the methoxy groups influences the ligand's electron-donating ability, which in turn modulates the properties of its metal complexes, making it a subject of investigation for applications in catalysis, materials science, and medicinal chemistry.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 17217-57-1 | [3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| Appearance | White to light yellow-beige crystalline powder | [4] |

| Melting Point | 168-171 °C | [4] |

| Boiling Point | 347.6 ± 37.0 °C (at 760 Torr) | [4] |

| InChIKey | IMEVSAIFJKKDAP-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H NMR | See Table 3 for detailed data. |

| ¹³C NMR | See Table 4 for detailed data. |

| IR, Raman | Spectra available, indicating characteristic vibrational modes.[3] |

Table 3: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| O-CH₃ | ~3.9 | s | CDCl₃ |

| H-3, H-3' | ~6.8 | d | CDCl₃ |

| H-5, H-5' | ~8.2 | d | CDCl₃ |

| H-6, H-6' | ~8.5 | s | CDCl₃ |

| Note: Specific coupling constants were not available in the searched literature. |

Table 4: ¹³C NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ, ppm) |

| O-CH₃ | ~55 |

| C-3, C-3' | ~110 |

| C-5, C-5' | ~117 |

| C-6, C-6' | ~150 |

| C-4, C-4' | ~158 |

| C-2, C-2' | ~165 |

| Note: This is a representative spectrum; actual values may vary slightly based on experimental conditions. |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound and its derivatives.

Synthesis of this compound

A common synthetic route to 2,2'-disubstituted-4,4'-bipyridines involves the coupling of corresponding substituted pyridines. While a specific, detailed protocol for this compound was not explicitly found in the search results, a general approach can be inferred from the synthesis of related bipyridine derivatives. One potential pathway involves the palladium-catalyzed homocoupling of a 2-methoxy-4-halopyridine.

Another described method involves the deoxygenation of the corresponding N-oxide precursor. A general procedure for the synthesis of 4,4'-dimethoxy-2,2'-bipyridine from 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide is as follows:

-

Reactants : 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide, Palladium on carbon (5% Pd), Ethanol, Hydrazine monohydrate.[2]

-

Procedure :

-

A mixture of 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide and 5% palladium on carbon in ethanol is brought to reflux.[2]

-

An ethanol solution of hydrazine monohydrate is added dropwise to the refluxing mixture over a period of one hour.[2]

-

The reaction mixture is maintained at reflux for an additional 18 hours.[2]

-

After cooling, the mixture is filtered through Celite to remove the catalyst.[2]

-

The Celite is washed with hot ethanol, and the combined filtrates are concentrated under reduced pressure to yield the crude product.[2]

-

The crude product can be further purified by recrystallization or column chromatography.

-

Synthesis of a Palladium(II) Complex

This compound is frequently used as a ligand in coordination chemistry. The following protocol describes the synthesis of a palladium(II) complex.[5][6]

-

Reactants : [Pd(2,2'-bipyridine)Cl₂], Silver trifluoromethanesulfonate (Ag(CF₃SO₃)), Acetonitrile, this compound, Diethyl ether.[5]

-

Procedure :

-

A suspension of [Pd(2,2'-bipyridine)Cl₂] in acetonitrile is treated with Ag(CF₃SO₃).[5]

-

The mixture is heated at 333 K for 2 hours with stirring.[5]

-

The precipitated AgCl is removed by filtration.[5]

-

This compound is added to the filtrate, and the solution is heated to reduce the volume.[5]

-

Crystals of the palladium(II) complex are obtained by vapor diffusion of diethyl ether into the concentrated acetonitrile solution.[5]

-

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the pyridine nitrogen atoms and the electron-donating methoxy groups.

-

Coordination Chemistry : The lone pairs of electrons on the nitrogen atoms make this compound an excellent bidentate chelating ligand for a wide range of transition metals.[1] The methoxy groups increase the electron density on the pyridine rings, enhancing the σ-donating ability of the ligand and stabilizing the resulting metal complexes.

-

Reactivity of the Pyridine Ring : The pyridine rings can undergo electrophilic aromatic substitution, although the nitrogen atom deactivates the ring towards such reactions. The methoxy groups, being electron-donating, can influence the regioselectivity of these reactions.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several areas of scientific research, with potential implications for drug development.

-

Catalysis : As a ligand, it is used in the preparation of transition metal complexes that act as catalysts for various organic transformations.[4][7] The electronic properties imparted by the methoxy groups can be tuned to optimize catalytic activity and selectivity. For example, it has been used as a ligand for the greener oxidation of alcohols.[4][7]

-

Materials Science : The compound and its metal complexes are investigated for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[1] The luminescent properties of its complexes are of particular interest.

-

Medicinal Chemistry and Drug Development : this compound serves as a scaffold in the synthesis of more complex molecules with potential biological activity.[1] Bipyridine-containing metal complexes have been studied for their cytotoxic effects against cancer cell lines.[5][6] The ligand's ability to coordinate with metal ions is a key feature in the design of potential therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. It may cause skin and eye irritation.[3] Standard personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a versatile and valuable compound in modern chemical research. Its well-defined physicochemical properties, coupled with its utility as a ligand and a synthetic intermediate, make it a key component in the development of new catalysts, functional materials, and potentially novel therapeutic agents. This guide provides a foundational understanding of its core properties and applications, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4'-DIMETHOXY-2,2'-BIPYRIDINE | 17217-57-1 [chemicalbook.com]

- 3. 4,4'-Dimethoxy-2,2'-bipyridyl | C12H12N2O2 | CID 2733927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 17217-57-1,4,4'-DIMETHOXY-2,2'-BIPYRIDINE | lookchem [lookchem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. (2,2′-Bipyridine-κ2N,N′)(4,4′-dimethoxy-2,2′-bipyridine-κ2N,N′)palladium(II) bis(trifluoromethanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-4′-二甲氧基-2-2′-联吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2,2'-Dimethoxy-4,4'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxy-4,4'-bipyridine is a substituted bipyridine derivative that has garnered significant interest in various fields of chemical research, particularly in coordination chemistry and materials science. Its unique electronic and structural properties, stemming from the electron-donating methoxy groups and the chelating bipyridine core, make it a valuable ligand for the synthesis of functional metal complexes. This technical guide provides a comprehensive overview of its chemical identity, safety data, synthesis, and key applications, with a focus on its role in catalysis and organic light-emitting diodes (OLEDs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 17217-57-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [3] |

| Molecular Weight | 216.24 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 168-171 °C | [3] |

| Synonyms | 4,4'-Dimethoxy-2,2'-bipyridine, 4,4′-Dimethoxy-2,2′-bipyridyl | [3] |

Safety Data

It is crucial to handle this compound with appropriate safety precautions. The following tables summarize its classification and safety recommendations according to the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word

| Pictogram | Signal Word |

| Warning |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of substituted bipyridines, a common approach for 4,4'-disubstituted derivatives involves the coupling of appropriately substituted pyridines. One potential route to this compound is the nickel- or palladium-catalyzed homocoupling of a 2-halo-4-methoxypyridine. The Ullmann reaction, a copper-catalyzed homocoupling of aryl halides, represents a classical approach to forming biaryl compounds and can be adapted for the synthesis of bipyridines.[4][5][6]

A general workflow for a nickel-catalyzed homocoupling synthesis is depicted below.

Caption: General workflow for the synthesis of this compound via nickel-catalyzed homocoupling.

Detailed Protocol (Hypothetical, based on similar reactions):

-

Catalyst Preparation: In a glovebox, a reaction flask is charged with a nickel(II) salt (e.g., NiBr₂) and a suitable ligand (e.g., triphenylphosphine or a bipyridine derivative). Anhydrous, deoxygenated solvent (e.g., DMF or acetonitrile) is added, and the mixture is stirred to form the catalyst complex.

-

Reaction Setup: To the catalyst mixture, the 2-halo-4-methoxypyridine starting material and a reducing agent (e.g., zinc dust) are added.

-

Reaction: The reaction mixture is heated to an appropriate temperature (typically ranging from 80 to 120 °C) and stirred under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: After cooling to room temperature, the reaction is quenched by the addition of an aqueous solution (e.g., ammonium chloride solution). The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis of a Palladium(II) Complex

This compound is frequently used as a ligand in coordination chemistry. The following is a representative protocol for the synthesis of a palladium(II) complex.

Caption: Experimental workflow for the synthesis of a palladium(II) complex with this compound.

Applications

The primary applications of this compound stem from its ability to act as a bidentate chelating ligand for a variety of transition metals.

Catalysis

Complexes of this compound with metals such as ruthenium, palladium, and copper are being investigated for their catalytic activity in a range of organic transformations. The electron-donating methoxy groups can influence the electronic properties of the metal center, thereby tuning the reactivity and selectivity of the catalyst.

Example Application: Ruthenium-Catalyzed Reactions

Ruthenium complexes containing bipyridine ligands are well-known for their roles in various catalytic processes, including oxidation reactions and transfer hydrogenation. The electronic properties of the this compound ligand can enhance the catalytic efficiency in certain reactions.

| Catalyst System | Reaction Type | Substrate | Product | Key Performance Metric | Reference(s) |

| [Ru(bpy)₂(MeO-bpy)]²⁺ (hypothetical) | Oxidation | Secondary Alcohol | Ketone | Turnover Number (TON), Turnover Frequency (TOF) | |

| [Ru(p-cymene)(MeO-bpy)Cl]⁺ (hypothetical) | Transfer Hydrogenation | Ketone | Alcohol | Conversion (%), Enantiomeric Excess (ee %) |

Note: The table above provides a template for the types of data that are relevant. Specific quantitative data for catalysts containing this compound would require a dedicated literature search.

Caption: Logical relationship illustrating the role of this compound as a ligand in forming a catalytically active metal complex.

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, metal complexes incorporating this compound are explored as phosphorescent emitters in OLEDs. The ligand framework can be tuned to achieve desired photophysical properties, such as emission color, quantum yield, and device lifetime. The methoxy groups can influence the energy levels of the complex, which is a critical factor in designing efficient OLED devices.

Performance of OLEDs with Bipyridine-Based Emitters

The performance of an OLED is characterized by several key metrics. The table below illustrates the type of data used to evaluate the effectiveness of an emitting material.

| Emitter Complex | Host Material | EQE (%) | Luminance (cd/m²) | Lifetime (LT₅₀, hours) @ initial luminance | Reference(s) |

| [Ir(ppy)₂(MeO-bpy)]⁺ (hypothetical) | CBP | ||||

| [Pt(pbi)(MeO-bpy)] (hypothetical) | mCP |

Note: This table serves as an example. Specific data for OLEDs incorporating this compound would require targeted experimental studies.

Conclusion

This compound is a versatile building block in modern chemistry. Its well-defined structure and the electronic influence of its methoxy substituents make it an attractive ligand for the development of novel catalysts and advanced materials for optoelectronic applications. A thorough understanding of its synthesis, safety, and properties is essential for researchers and scientists aiming to harness its potential in their respective fields. Further research into the catalytic performance and photophysical properties of its metal complexes is expected to unveil new and exciting applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. Lifetime breakthrough promising for low-cost and efficient OLED displays and lights | EurekAlert! [eurekalert.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical Vibrational Frequencies of 2,2'-Dimethoxy-4,4'-bipyridine Isomers

This technical guide provides a detailed analysis of the theoretical and experimental vibrational frequencies of a key bipyridine derivative. While the primary focus of this document is 2,2'-Dimethoxy-4,4'-bipyridine, the available in-depth scientific literature provides a comprehensive dataset for its isomer, 4,4'-Dimethoxy-2,2'-bipyridine. This guide will present the findings for the latter as a close analogue, offering valuable insights for researchers, scientists, and professionals in drug development. The methodologies and data interpretation are largely transferable to the analysis of this compound.

Introduction

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating molecular structures. When coupled with quantum chemical calculations, such as Density Functional Theory (DFT), it provides a profound understanding of the vibrational modes of a molecule. This guide details the theoretical and experimental vibrational spectroscopic investigation of 4,4'-Dimethoxy-2,2'-bipyridine, a molecule of significant interest due to its applications in the development of novel materials and pharmaceutical compounds.

Theoretical and Experimental Vibrational Frequencies

The vibrational frequencies of 4,4'-Dimethoxy-2,2'-bipyridine have been extensively studied using both theoretical calculations and experimental spectroscopy. The theoretical vibrational frequencies are typically calculated using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for achieving a good balance between accuracy and computational cost.[1][2] The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical model, thereby improving the agreement with experimental data.

Experimental data is obtained through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.[1] The combination of these two techniques provides a comprehensive vibrational spectrum, as some vibrational modes may be more active in either IR or Raman spectroscopy due to selection rules.

The following table summarizes the key theoretical and experimental vibrational frequencies for 4,4'-Dimethoxy-2,2'-bipyridine, along with their assignments to specific molecular motions.

| Theoretical Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Vibrational Assignment |

| 3103 | - | 3105 | Aromatic C-H stretch |

| 3075 | 3077 | 3078 | Aromatic C-H stretch |

| 3012 | 3010 | 3014 | Aromatic C-H stretch |

| 2975 | 2978 | 2980 | CH₃ asymmetric stretch |

| 2942 | 2940 | 2945 | CH₃ symmetric stretch |

| 1608 | 1610 | 1612 | C=C stretching |

| 1560 | 1562 | 1565 | C=N stretching |

| 1475 | 1478 | 1480 | CH₃ asymmetric deformation |

| 1445 | 1448 | 1450 | Aromatic ring stretching |

| 1365 | 1368 | 1370 | In-plane C-H bending |

| 1245 | 1248 | 1250 | Asymmetric C-O-C stretching |

| 1175 | 1178 | 1180 | In-plane C-H bending |

| 1030 | 1032 | 1035 | Symmetric C-O-C stretching |

| 830 | 832 | 835 | Out-of-plane C-H bending |

Experimental and Computational Methodologies

Computational Details

The theoretical vibrational frequencies presented in this guide were calculated using Density Functional Theory (DFT).[1][2] The geometry of the 4,4'-Dimethoxy-2,2'-bipyridine molecule was first optimized to its ground state using the B3LYP functional with the 6-311++G(d,p) basis set. Following optimization, the vibrational frequencies were calculated at the same level of theory. This computational approach is widely used for its reliability in predicting the vibrational spectra of organic molecules.[3]

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of the sample is typically recorded in the solid phase.[1] The sample is mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet. The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

Fourier Transform Raman (FT-Raman) Spectroscopy:

The FT-Raman spectrum is also recorded on the solid sample.[1] The sample is placed in a capillary tube and the spectrum is excited using a Nd:YAG laser operating at 1064 nm. The Raman scattering is then collected and analyzed by the spectrometer, typically in the range of 4000-100 cm⁻¹.

Workflow for Vibrational Frequency Analysis

The following diagram illustrates the typical workflow for the theoretical and experimental analysis of molecular vibrational frequencies.

Caption: Workflow for Vibrational Analysis.

Conclusion

This guide has provided a comprehensive overview of the theoretical and experimental vibrational frequencies of 4,4'-Dimethoxy-2,2'-bipyridine, serving as a valuable resource for the study of its isomer, this compound. The presented data, obtained through a combination of DFT calculations and FT-IR/Raman spectroscopy, offers deep insights into the molecular vibrations of this class of compounds. The detailed methodologies and workflow provide a clear framework for researchers to conduct similar analyses on related molecules, aiding in the design and development of new chemical entities with desired properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and Theoretical Vibrational Spectroscopic Investigations, DFT quantum chemical analysis, Biological activities and Molecular docking on 4,4′-Dimethoxy-2,2′-Bipyridine - UNIS | Kırşehir Ahi Evran Üniversitesi Akademik Veri Yönetim Sistemi [unis.ahievran.edu.tr]

- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for 2,2'-Dimethoxy-4,4'-bipyridine in Suzuki Coupling Reactions

Researchers, scientists, and drug development professionals exploring novel catalytic systems will find value in the application of 2,2'-Dimethoxy-4,4'-bipyridine as a ligand in palladium-catalyzed Suzuki coupling reactions. This nitrogen-containing bidentate ligand offers distinct electronic properties that can influence the efficiency and scope of this widely utilized cross-coupling reaction.

While extensive research has been conducted on various substituted bipyridine ligands in Suzuki coupling, specific and detailed application data for this compound remains limited in publicly available scientific literature. However, based on the principles of ligand-accelerated catalysis and the known effects of methoxy substituents on ligand behavior, we can extrapolate and propose the following application notes and a general protocol. The methoxy groups at the 2,2'-positions are expected to enhance the electron-donating ability of the ligand, which can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

General Application Notes

-

Enhanced Catalytic Activity: The electron-donating methoxy groups on the bipyridine backbone can increase the electron density on the palladium center. This, in turn, may facilitate the oxidative addition of the aryl halide to the Pd(0) species, a key step in the Suzuki-Miyaura catalytic cycle.

-

Potential for Room Temperature Reactions: By accelerating the key steps of the catalytic cycle, the use of this compound as a ligand could potentially enable Suzuki coupling reactions to proceed at lower temperatures, including room temperature, for highly reactive substrates.

-

Broad Substrate Scope: It is anticipated that a palladium catalyst system incorporating this ligand would be effective for the coupling of a variety of aryl and heteroaryl halides (chlorides, bromides, and iodides) with a wide range of aryl-, heteroaryl-, and vinylboronic acids and their derivatives.

-

Stability: Bipyridine-based ligands are known for forming stable complexes with palladium, which can lead to longer catalyst lifetimes and higher turnover numbers (TON) and turnover frequencies (TOF).

Proposed General Experimental Protocol

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as a ligand. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) is crucial for achieving the best results with specific substrates.

Reaction Scheme:

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound ligand

-

Aryl halide (Ar-X)

-

Arylboronic acid or ester (Ar'-B(OR)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the this compound ligand (e.g., 1-2.2 mol%, maintaining a slight excess relative to the palladium).

-

Add a portion of the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature to allow for complex formation.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the remaining volume of the anhydrous solvent.

-

-

Reaction Execution:

-

Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-